molecular formula C21H28N2OS B2609437 3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide CAS No. 519046-10-7

3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide

Cat. No. B2609437
CAS RN: 519046-10-7
M. Wt: 356.53
InChI Key: WZYIKJFOERHOFK-UHFFFAOYSA-N
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Description

Adamantane derivatives are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are part of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice . They are characterized by a high degree of symmetry and are both rigid and virtually stress-free .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Unsaturated adamantane derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The structure of adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .


Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .


Physical And Chemical Properties Analysis

Adamantane is the most stable isomer of C10H16 . It is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Neurotransmitter Systems and Adamantane Derivatives

Adamantane derivatives have been studied for their effects on central neurotransmitter systems. Memantine, an adamantane derivative, has shown stimulation of dopaminergic neurons, reflecting in behavioral changes and biochemical effects. This stimulation extends indirectly to noradrenaline and serotonin neurons and directly to GABA neurons. Memantine's mode of action is distinct from amphetamines or apomorphine, classifying it in a new category of compounds acting mainly as dopaminomimetics but with a different mechanism (J. Maj, 1982).

Pharmacological Potential of Adamantane-based Compounds

A review highlighted the structure-activity relationships of over 75 natural and synthetic adamantane derivatives. Some, like amantadine and memantine, are utilized in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. The pharmacological potential of certain adamantane derivatives, especially 1-fluoro- and 1-phosphonic acid derivatives, is noted to exceed that of amantadine and memantine, indicating promising research directions for biochemists, pharmacologists, and the pharmaceutical industry (V. Dembitsky et al., 2020).

Adamantane Chemistry and Nucleic Bases

Research on adamantyl-containing nucleic bases and related compounds has been systematically reviewed, analyzing data from 1999 to 2011. This review emphasizes the importance of adamantyl-containing heterocyclic compounds in developing highly effective and selective drugs. The synthesis and characterization of these compounds have shown promising prospects for future research, underscoring the unique position of adamantane chemistry in medicinal applications (E. Shokova & V. Kovalev, 2013).

Future Directions

The most important and promising lines of research in adamantane chemistry involve double-bonded adamantane derivatives . There have been recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

properties

IUPAC Name

3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2OS/c1-14-6-4-5-7-16(14)22-18(25)23-17(24)21-10-15-8-19(2,12-21)11-20(3,9-15)13-21/h4-7,15H,8-13H2,1-3H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYIKJFOERHOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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